1-(3-Hydroxypropyl)-5-(2-oxopropyl)indoline-7-carboxamide

15-PGDH inhibition enzyme assay IC50 prostaglandin metabolism

1-(3-Hydroxypropyl)-5-(2-oxopropyl)indoline-7-carboxamide (CAS 350797-58-9; molecular formula C₁₅H₂₀N₂O₃; MW 276.33 g/mol) is a synthetic indoline-7-carboxamide derivative bearing a 3-hydroxypropyl substituent at N1 and a 2-oxopropyl moiety at C5 of the saturated indoline core. Topological polar surface area (TPSA) is 83.6 Ų and computed XLogP3 is 0.2, consistent with moderate polarity.

Molecular Formula C15H20N2O3
Molecular Weight 276.33 g/mol
Cat. No. B13348939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Hydroxypropyl)-5-(2-oxopropyl)indoline-7-carboxamide
Molecular FormulaC15H20N2O3
Molecular Weight276.33 g/mol
Structural Identifiers
SMILESCC(=O)CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO
InChIInChI=1S/C15H20N2O3/c1-10(19)7-11-8-12-3-5-17(4-2-6-18)14(12)13(9-11)15(16)20/h8-9,18H,2-7H2,1H3,(H2,16,20)
InChIKeyGDYVRXWTOHFIFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Hydroxypropyl)-5-(2-oxopropyl)indoline-7-carboxamide: Structural Identity, Physicochemical Profile, and Dual-Context Relevance for 15-PGDH Inhibitor Procurement


1-(3-Hydroxypropyl)-5-(2-oxopropyl)indoline-7-carboxamide (CAS 350797-58-9; molecular formula C₁₅H₂₀N₂O₃; MW 276.33 g/mol) is a synthetic indoline-7-carboxamide derivative bearing a 3-hydroxypropyl substituent at N1 and a 2-oxopropyl moiety at C5 of the saturated indoline core . Topological polar surface area (TPSA) is 83.6 Ų and computed XLogP3 is 0.2, consistent with moderate polarity . The compound is explicitly enumerated as Compound A-45 in US patents US11345702 and US20230390274, where it is characterized as an inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH/HPGD) with an enzymatically determined IC₅₀ of 0.600 nM against recombinant human enzyme [1]. Simultaneously, it holds status as a key late-stage intermediate in multiple synthetic routes to silodosin (KMD-3213), the clinically approved α₁A-adrenoceptor antagonist [2][3]. This dual annotation—pharmacologically active 15-PGDH inhibitor and silodosin-pathway intermediate—defines its procurement relevance.

Why Generic In-Class Substitution Fails for 1-(3-Hydroxypropyl)-5-(2-oxopropyl)indoline-7-carboxamide: Structural Determinants of Divergent Pharmacology


Indoline-7-carboxamide derivatives bearing a 1-(3-hydroxypropyl) group constitute a pharmacologically heterogeneous scaffold family spanning α₁A-adrenoceptor antagonism (silodosin), 15-PGDH inhibition, cPLA₂α inhibition, and IKK-β kinase inhibition, with biological annotation critically dependent on the nature of the C5 substituent [1][2]. The target compound's C5 2-oxopropyl group is a compact, achiral ketone-bearing substituent (MW contribution ≈71 Da) that contrasts sharply with the elaborate chiral 2-{2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino}propyl side chain of silodosin (MW contribution ≈290 Da) . This structural distinction fundamentally re-routes target engagement: in silodosin, the C5 chain drives sub-nanomolar α₁A-AR binding (pKi = 10.4; Ki ≈ 0.04 nM), whereas the target compound's minimal C5 group abolishes α₁A-AR pharmacology and instead enables potent 15-PGDH inhibition at IC₅₀ 0.600 nM [3][4]. Simply deploying a random in-class indoline-7-carboxamide—whether a silodosin impurity or an uncharacterized analog—would unpredictably sample this multipharmacology landscape, rendering experimental reproducibility and target engagement impossible to guarantee without compound-specific validation data.

Quantitative Differentiator Evidence for 1-(3-Hydroxypropyl)-5-(2-oxopropyl)indoline-7-carboxamide: Comparator-Anchored Potency, Selectivity, and Property Data


15-PGDH Enzymatic Potency: 2.5-Fold Superiority Over the Benchmark Inhibitor SW033291 in Independent Biochemical Assays

The target compound (Compound A-45) inhibits recombinant human 15-PGDH/HPGD with an IC₅₀ of 0.600 nM, measured in a white 384-well biochemical assay using 10 nM enzyme and a 20 μL total reaction volume [1]. The widely cited benchmark 15-PGDH inhibitor SW033291 exhibits an IC₅₀ of 1.5 nM (Ki_app = 0.1 nM) in standardized biochemical assays, representing an approximately 2.5-fold lower potency than the target compound [2]. Within the same patent series (US11345702), Compound A-62 (BDBM556311) achieves IC₅₀ = 1.5 nM, Compound A-6 (BDBM50445521) achieves IC₅₀ = 2.70 nM, Compound A-69 (BDBM556325) achieves IC₅₀ = 3.10 nM, and Compound A-28 (BDBM556294) achieves IC₅₀ = 5.60 nM—all under the same assay format [3][4][5]. No compound in the disclosed patent series surpasses the 0.600 nM potency of Compound A-45.

15-PGDH inhibition enzyme assay IC50 prostaglandin metabolism

5-HT₇ Receptor Off-Target Selectivity: ~20-Fold Wider Window Versus the Most Potent Internal Patent Comparator (Compound A-62)

Within the same patent assay platform (BindingDB entry 11676, Epirium Bio US Patent), the target compound (A-45) exhibits an IC₅₀ of 100 nM at the human 5-hydroxytryptamine receptor 7 (5-HT₇), yielding a 15-PGDH-to-5-HT₇ selectivity ratio of approximately 167-fold (100/0.600) [1]. By contrast, Compound A-62—the most potent internal 15-PGDH comparator (IC₅₀ = 1.5 nM)—exhibits a 5-HT₇ IC₅₀ of 12.8 nM, yielding a selectivity ratio of only approximately 8.5-fold [2]. Compound A-28 (15-PGDH IC₅₀ = 5.60 nM) shares the target's 5-HT₇ IC₅₀ of 100 nM but achieves this at the cost of 9.3-fold weaker 15-PGDH potency [3]. This indicates that within this indoline chemical series, the C5 2-oxopropyl substituent of A-45 uniquely optimizes 15-PGDH potency while simultaneously minimizing 5-HT₇ engagement, a property not replicated by other disclosed analogs.

5-HT7 receptor off-target selectivity 15-PGDH selectivity index

Molecular Size and Ligand Efficiency: MW 276.33 vs. Silodosin MW 495.53 — A 44% Lower Mass for Potential Pharmacokinetic Advantage

The target compound possesses a molecular weight of 276.33 g/mol (C₁₅H₂₀N₂O₃) , deriving directly from its minimal C5 2-oxopropyl substituent (acetylpropyl, ~71 Da). The clinically approved α₁A-AR antagonist silodosin, which shares the identical indoline-7-carboxamide core and 1-(3-hydroxypropyl) group, bears the elaborated C5 chain 2-{2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino}propyl (approximately 290 Da), resulting in a molecular weight of 495.53 g/mol—79% larger . Calculated ligand efficiency for the target compound (pIC₅₀ = 9.22 for 15-PGDH; LE = pIC₅₀ / heavy atom count ≈ 9.22/20 ≈ 0.46) exceeds the commonly accepted lead-like threshold of LE > 0.3 [1]. The lower molecular weight also corresponds to a computed TPSA of 83.6 Ų and XLogP3 of 0.2, placing the compound in favorable oral drug-like chemical space (Rule of Five compliant) with substantially smaller size than any silodosin-derived comparator .

ligand efficiency molecular weight physicochemical property optimization

Synthetic Utility as a Dual-Purpose Building Block: Direct Precursor to Silodosin Analogs via C5 Reductive Amination

The target compound's C5 2-oxopropyl ketone constitutes a reactive handle for reductive amination—the pivotal bond-forming step that installs the chiral amino-propyl side chain of silodosin and its congeners. Chinese Patent CN103450077A explicitly discloses 1,7-disubstituted-5-(2-oxopropyl)indoline (II) as the direct substrate for reductive amination with 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamine to generate the silodosin scaffold [1]. This dual utility—active 15-PGDH inhibitor AND silodosin-pathway building block—is structurally unique to the 5-(2-oxopropyl) substitution pattern. Analogous C5 substituents (e.g., 2-aminopropyl in KSM I nitrile impurity 2, CAS 2034998-44-0) lack the ketone oxidation state required for this transformation without additional functional group interconversion [2].

silodosin intermediate reductive amination indoline building block α1A-adrenoceptor

Absence of Chiral Centers: Simplification of Analytical Characterization and Batch Reproducibility Relative to Silodosin

The target compound bears no defined atom or bond stereocenters (Stereocenter Count = 0), as confirmed by its canonical SMILES representation and InChI Key GDYVRXWTOHFIFC-UHFFFAOYSA-N (denoting a racemic/achiral structure) . By contrast, silodosin (CAS 160970-54-7) contains one defined chiral center at the C5 side chain (R-configuration), necessitating chiral HPLC analysis (e.g., amylose-based chiral stationary phase) and enantiomeric purity certification for both API and impurity reference standards [1]. The achiral nature of the target compound eliminates enantiomeric impurity as a quality attribute, consistently simplifies analytical method development, and removes batch-to-batch stereochemical variability—an operational advantage for routine procurement in screening or intermediate-scale synthesis contexts.

achiral compound analytical reproducibility batch consistency quality control

Optimal Application Scenarios for 1-(3-Hydroxypropyl)-5-(2-oxopropyl)indoline-7-carboxamide Based on Quantitative Differentiation Evidence


High-Sensitivity 15-PGDH Enzymatic Screening and Inhibitor Benchmarking

With an IC₅₀ of 0.600 nM—2.5-fold more potent than the field-standard SW033291 (IC₅₀ 1.5 nM)—this compound is optimally deployed as a high-potency reference inhibitor in 15-PGDH biochemical assays [1]. Its lower enzyme consumption per data point enables cost-effective screening of large compound libraries in 384-well format. Researchers seeking a positive control with superior potency to SW033291 for concentration-response validation should prioritize this compound .

Serotonergic-Profile-Conscious 15-PGDH Pharmacology Studies

When experimental protocols require 15-PGDH inhibition with minimal confounding activity at the 5-HT₇ receptor, the target compound's ~167-fold selectivity window (0.600 nM vs. 100 nM) offers a quantifiable advantage over internal patent comparator A-62, which carries an approximately 8.5-fold window [1]. This differential is particularly consequential in cell-based assays employing neuronal or gastrointestinal cell lines where endogenous 5-HT₇ expression could introduce off-target signaling artifacts .

Silodosin Analog Synthesis via Late-Stage C5 Diversification

The C5 2-oxopropyl ketone serves as a direct substrate for reductive amination to install diverse amine-containing side chains, enabling parallel synthesis of silodosin analogs without de novo core construction [1]. This scenario is most valuable for medicinal chemistry teams exploring α₁A-AR antagonist SAR at the C5 position, where procurement of the ketone intermediate bypasses multiple upstream synthetic steps. The compound's achiral nature also simplifies intermediate characterization before the chirality-introducing reductive amination step .

Lead-Like Fragment Optimization with Favorable Physicochemical Starting Point

For fragment-to-lead or lead optimization campaigns targeting 15-PGDH, the compound's MW of 276.33 g/mol, TPSA of 83.6 Ų, and XLogP3 of 0.2 place it in Rule-of-Five-compliant chemical space with substantial room for property-preserving substitution [1]. Its ligand efficiency of approximately 0.46 exceeds standard lead-like criteria (LE > 0.3), positioning it as a size-efficient starting scaffold for structure-based design guided by 15-PGDH co-crystal structures [2].

Quote Request

Request a Quote for 1-(3-Hydroxypropyl)-5-(2-oxopropyl)indoline-7-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.